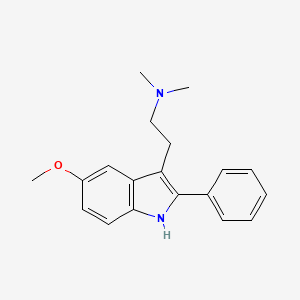

1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl-

Vue d'ensemble

Description

BGC 20-761: est un antagoniste sélectif à haute affinité pour le récepteur 5-HT6 . Son nom chimique est 5-méthoxy-N,N-diméthyl-2-phényl-1H-indole-3-éthanamine . Le composé a une formule moléculaire de C19H22N2O et un poids moléculaire de 294.39 g/mol .

Méthodes De Préparation

Voies de synthèse:: La voie de synthèse du BGC 20-761 implique des transformations chimiques spécifiques. Malheureusement, les procédures de synthèse détaillées ne sont pas facilement disponibles dans la littérature. des chercheurs l'ont synthétisé en utilisant des méthodes établies.

Production industrielle:: Les informations sur les méthodes de production à l'échelle industrielle du BGC 20-761 restent limitées. Il s'agit principalement d'un composé de recherche, et la production à grande échelle peut ne pas être courante.

Analyse Des Réactions Chimiques

Réactions:: Le BGC 20-761 participe à diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. les réactifs et les conditions spécifiques ne sont pas largement documentés.

Principaux produits:: Les principaux produits formés lors des réactions du BGC 20-761 dépendent du type de réaction spécifique. Des recherches supplémentaires sont nécessaires pour élucider ces détails.

Applications De Recherche Scientifique

Scientific Research Applications

- Cognitive Enhancement : BGC 20-761 has shown promise in enhancing memory consolidation and reversing memory deficits. In studies involving scopolamine-induced memory impairments in rat models, the compound effectively improved memory performance in a dose-dependent manner, with effective doses ranging from 2.5 mg/kg to 10 mg/kg administered intraperitoneally.

- Neurotransmitter Modulation : The compound influences both serotonin and dopamine neurotransmitter systems. By antagonizing the 5-HT6 receptor, it facilitates cognitive processes such as learning and memory retention, potentially making it a candidate for treating cognitive disorders .

- Pharmacokinetics : BGC 20-761 exhibits good solubility in DMSO (100 mM) and ethanol (50 mM), which is advantageous for formulation in drug development. Its pharmacokinetic profile suggests effective absorption and distribution within biological systems, particularly targeting central nervous system tissues.

Memory Deficit Reversal Study

A notable study investigated the effects of BGC 20-761 on memory deficits induced by scopolamine in rats. The results indicated significant improvements in memory performance compared to control groups. The compound's action was sustained over time, suggesting its potential for long-term cognitive enhancement.

Neurotransmitter Interaction Study

Additional research highlighted BGC 20-761's interaction with dopamine receptors alongside its effects on serotonin pathways. This multifaceted role suggests that the compound may provide broader therapeutic benefits beyond merely enhancing cognitive function .

| Activity | Description | Reference |

|---|---|---|

| Memory Consolidation | Enhances memory retention and consolidation | |

| Reversal of Memory Deficits | Effective against scopolamine-induced deficits | |

| Receptor Affinity | High affinity for 5-HT6 receptor (Ki ~ 20 nM) | |

| Dosage Efficacy | Dose-dependent effects observed (2.5 - 10 mg/kg) | |

| Solubility | Soluble in DMSO (100 mM) and ethanol (50 mM) |

Mécanisme D'action

The compound’s mechanism of action involves binding to the 5-HT6 receptor. By modulating this receptor, BGC 20-761 affects memory processes and potentially other neurological functions.

Comparaison Avec Des Composés Similaires

Bien que la singularité du BGC 20-761 soit remarquable, il est essentiel de le comparer à des composés apparentés. Malheureusement, les composés similaires spécifiques ne sont pas explicitement énumérés dans la littérature disponible.

Activité Biologique

1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-2-phenyl-, also known as BGC 20-761, is a compound with significant biological activity, particularly as a selective antagonist for the 5-HT6 receptor . This compound has garnered attention due to its potential therapeutic applications in enhancing cognitive functions and its interaction with neurotransmitter systems.

- Molecular Formula : C19H22N2O

- Molecular Weight : 294.39 g/mol

- CAS Number : 17375-63-2

- IUPAC Name : 2-(5-methoxy-2-phenyl-1H-indol-3-yl)-N,N-dimethylethanamine

BGC 20-761 primarily targets the 5-HT6 receptor , a subtype of serotonin receptor, and exhibits high affinity with a Ki value of approximately 20 nM. The compound acts as a selective antagonist, influencing various biochemical pathways and cellular processes, particularly in the central nervous system (CNS) .

Memory Enhancement

Research has demonstrated that BGC 20-761 enhances memory consolidation and reverses memory deficits induced by scopolamine in rat models. The compound's efficacy was observed in a dose-dependent manner, with effective doses ranging from 2.5 mg/kg to 10 mg/kg administered intraperitoneally .

Effects on Neurotransmitter Systems

BGC 20-761 influences neurotransmitter systems by modulating dopamine and serotonin levels. Its antagonistic action on the 5-HT6 receptor is believed to facilitate cognitive processes such as learning and memory .

Pharmacokinetics

The compound shows solubility in DMSO (100 mM) and ethanol (50 mM), indicating its potential for various formulations in drug development. The pharmacokinetic profile suggests that BGC 20-761 can be effectively absorbed and distributed within biological systems, particularly targeting CNS tissues .

Case Studies

- Memory Deficit Reversal : In studies involving scopolamine-induced memory deficits in rats, BGC 20-761 demonstrated significant improvements in memory performance compared to control groups. The compound's action was sustained over time, indicating its potential for long-term cognitive enhancement .

- Neurotransmitter Modulation : Additional studies have shown that BGC 20-761 not only affects serotonin pathways but also interacts with dopamine receptors, suggesting a multifaceted role in neuropharmacology .

Data Table: Summary of Biological Activity

| Activity | Description | Reference |

|---|---|---|

| Memory Consolidation | Enhances memory retention and consolidation | |

| Reversal of Memory Deficits | Effective against scopolamine-induced deficits | |

| Receptor Affinity | High affinity for 5-HT6 receptor (Ki ~ 20 nM) | |

| Dosage Efficacy | Dose-dependent effects observed (2.5 - 10 mg/kg) | |

| Solubility | Soluble in DMSO (100 mM) and ethanol (50 mM) |

Propriétés

IUPAC Name |

2-(5-methoxy-2-phenyl-1H-indol-3-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-21(2)12-11-16-17-13-15(22-3)9-10-18(17)20-19(16)14-7-5-4-6-8-14/h4-10,13,20H,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGPGYWZVPDDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=C(NC2=C1C=C(C=C2)OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17375-63-2 | |

| Record name | BGC-20-761 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017375632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BGC-20-761 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6G5F6ESV5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.